molecular formula C6H10N4O B2462291 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 1004644-53-4

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2462291
CAS No.: 1004644-53-4
M. Wt: 154.173
InChI Key: GMFBGQRLQKYAPC-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of hydrazide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFBGQRLQKYAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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